N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

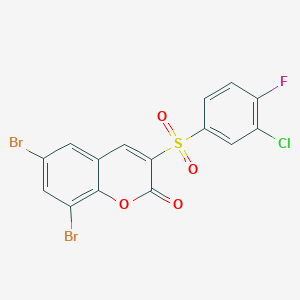

“N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazoles are heterocyclic compounds with a five-member ring containing four carbon atoms and one nitrogen atom .

Molecular Structure Analysis

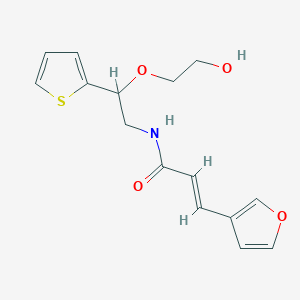

The molecular structure of “this compound” can be deduced from its name. It likely contains a benzothiazole ring which is substituted at the 4 and 7 positions with methyl groups. The benzothiazole is also likely linked via a nitrogen atom to a benzamide group, which is substituted at the 4 position with a methoxy group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have moderate to high lipophilicity due to the presence of the benzothiazole and benzamide moieties .科学的研究の応用

Photodynamic Therapy Applications A study focusing on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, containing Schiff base, highlighted their potential for photodynamic therapy (PDT) due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in cancer treatment, suggesting a potential area of application for related benzothiazole derivatives in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antiparasitic Activity Novel iodotyramides with para-substituted benzoic acids were synthesized and demonstrated significant activity against protozoan parasites like Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi without hemolytic effects on red blood cells. This showcases the potential of benzothiazole derivatives as antiparasitic agents (Pastrana Restrepo et al., 2018).

Anticonvulsant Activity Research on 4-thiazolidinone derivatives as benzodiazepine receptor agonists indicated considerable anticonvulsant activity in tests, suggesting the relevance of benzothiazole derivatives in developing new anticonvulsant drugs. The study emphasized the importance of benzothiazole and related structures in targeting benzodiazepine receptors for therapeutic purposes (Faizi et al., 2017).

Corrosion Inhibition Benzothiazole derivatives were also investigated for their corrosion inhibiting effects on steel in acidic solutions. The studies suggest that these compounds can effectively protect metals against corrosion, highlighting an industrial application of benzothiazole derivatives in the field of materials science and engineering (Hu et al., 2016).

Antifungal Effect A study on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed significant antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger. This research underscores the potential of benzothiazole derivatives and related compounds in developing antifungal agents (Jafar et al., 2017).

作用機序

The mechanism of action of thiazole compounds often involves interactions with biological targets, leading to changes in cellular processes. The specific targets and modes of action can vary widely depending on the specific compound and its chemical structure .

The pharmacokinetics of thiazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .

The action of thiazole compounds can be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other substances can affect the stability of the compound and its interaction with its targets .

特性

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-10-4-5-11(2)15-14(10)18-17(22-15)19-16(20)12-6-8-13(21-3)9-7-12/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPKAHGVVLGIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2956565.png)

![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2956566.png)

![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2956572.png)

![7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2956573.png)

![N~6~-benzyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2956583.png)